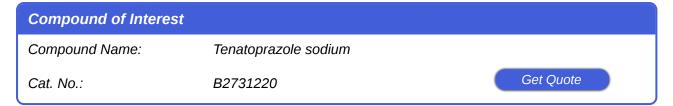


Statistical validation of analytical methods for Tenatoprazole quantification

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A Comparative Guide to Analytical Methods for Tenatoprazole Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Tenatoprazole, a proton pump inhibitor. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique for research and quality control purposes. The comparison primarily covers High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, as validated methods for Tenatoprazole are well-documented for these techniques. While Ultra-Performance Liquid Chromatography (UPLC) is a powerful analytical tool, a specific, validated method for the quantification of Tenatoprazole as a single analyte was not prominently available in the reviewed literature.

Comparative Analysis of Validated Methods

The selection of an analytical method for the quantification of Tenatoprazole depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance characteristics of validated HPLC and UV-Spectrophotometric methods.

Table 1: Performance Comparison of Analytical Methods



Parameter	HPLC Method 1[1]	HPLC Method 2[2]	UV- Spectrophotometri c Method[4]
Linearity Range	0.5 - 160 μg/mL	1 - 6 μg/mL	2 - 12 μg/mL
Correlation Coefficient (r²)	> 0.999	> 0.999	0.999
Accuracy (% Recovery)	Not explicitly stated	99.15 - 101.85%	Not explicitly stated
Precision (% RSD)	< 2%	Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60%	< 2%
Limit of Detection (LOD)	Not explicitly stated	1.80 ng/mL (in human plasma)	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	5.60 ng/mL (in human plasma)	Not explicitly stated
Wavelength (λmax)	307 nm	307 nm	314 nm

Table 2: Summary of Experimental Conditions



Parameter	HPLC Method 1[1]	HPLC Method 2[2]	UV- Spectrophotometri c Method[4]
Column	Kromasil C18 (250 mm × 4.6 mm, 5.0 μm)	C18 column	Not Applicable
Mobile Phase	Methanol: THF: Acetate Buffer (pH 6.0) (68:12:20 v/v)	10mM Phosphate Buffer (pH 2.4): Acetonitrile (60:40 v/v)	0.1N NaOH
Flow Rate	1.0 mL/min	1.0 mL/min	Not Applicable
Temperature	45°C	Ambient	Not Applicable
Injection Volume	Not specified	20 μL	Not Applicable
Detector	PDA Detector	UV Detector	UV-Visible Spectrophotometer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the compared HPLC and UV-spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method has been developed for the determination of Tenatoprazole in pharmaceutical formulations.[1]

Sample Preparation:

- Twenty tablets are accurately weighed, and the average weight is determined.
- A quantity of tablet powder equivalent to 100 mg of Tenatoprazole is weighed and transferred to a 100 mL volumetric flask.



- 80 mL of methanol is added, and the mixture is sonicated for 10 minutes to dissolve the drug.
- The solution is then filtered through Whatman No. 41 filter paper into the same volumetric flask.[5]
- The volume is made up to 100 mL with methanol.
- Further dilutions are made with the mobile phase to achieve the desired concentration for analysis.

Chromatographic Conditions:

- Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm)
- Mobile Phase: A mixture of methanol, tetrahydrofuran (THF), and acetate buffer (pH adjusted to 6.0 with acetic acid) in the ratio of 68:12:20 (v/v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 45°C.[1]
- Detection: Photodiode Array (PDA) detector set at 307 nm.[1]

UV-Spectrophotometry

A simple and economical UV-spectrophotometric method has been validated for the estimation of Tenatoprazole in bulk and tablet dosage forms.

Sample Preparation:

- Ten tablets are weighed and powdered.
- A quantity of powder equivalent to 10 mg of Tenatoprazole is transferred to a 100 mL volumetric flask.
- The powder is dissolved in 0.1N NaOH, and the volume is made up to the mark with the same solvent.



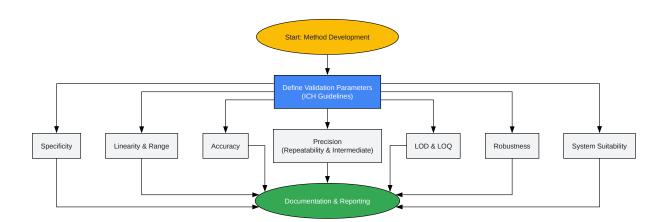
• The solution is filtered, and an appropriate aliquot is further diluted with 0.1N NaOH to obtain a final concentration within the Beer-Lambert law range.

Spectrophotometric Conditions:

- Solvent: 0.1N Sodium Hydroxide (NaOH)
- Wavelength of Maximum Absorbance (λmax): 314 nm[4]
- Apparatus: A double beam UV-Visible spectrophotometer.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the statistical validation of analytical methods as per ICH guidelines.





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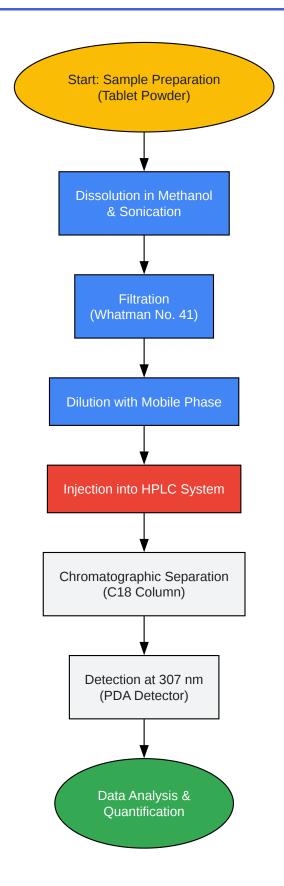
Caption: General workflow for analytical method validation.

Experimental Workflow Diagrams

The following diagrams illustrate the specific experimental workflows for the HPLC and UV-Spectrophotometric quantification of Tenatoprazole.

HPLC Experimental Workflow





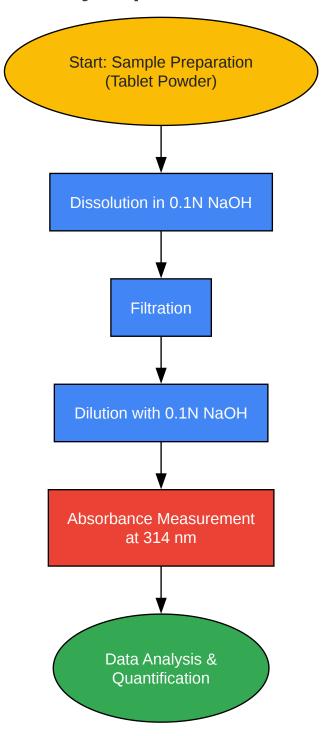
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Caption: Experimental workflow for HPLC analysis of Tenatoprazole.





UV-Spectrophotometry Experimental Workflow



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Caption: Experimental workflow for UV-Spectrophotometric analysis.



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